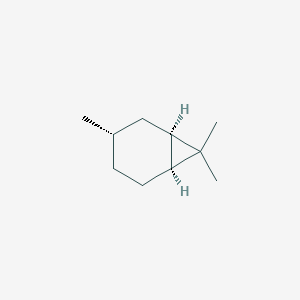

trans-Carane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Carane is a natural product found in Mentha canadensis with data available.

科学的研究の応用

Chemical Properties of trans-Carane

This compound is characterized by its bicyclic structure, which contributes to its stability and reactivity. The compound has been identified as a significant component in the essential oils of several plants, including mint varieties. Its chemical formula is C10H16, and it exhibits a variety of functional properties that make it suitable for different applications.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activities. For instance, it has been found in peppermint oil, where it contributes to the overall antimicrobial efficacy of the oil against various pathogens. In studies involving essential oils, this compound demonstrated significant antifungal activity against species such as Aspergillus flavus, with growth inhibition rates exceeding 99% .

2. Antioxidant Activity

this compound's antioxidant properties have also been investigated. In the context of essential oils, it has been shown to exhibit scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further underscores its potential as a natural antioxidant agent .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays that measure its impact on inflammatory markers. Essential oils containing this compound have demonstrated the ability to inhibit pro-inflammatory enzymes, suggesting potential therapeutic applications in managing inflammatory conditions .

Applications in Essential Oils

This compound is primarily recognized for its presence in essential oils derived from various plants, particularly mint species. Its inclusion enhances the sensory attributes of these oils, contributing to their aroma and flavor profiles.

| Essential Oil Source | Major Components | Percentage of this compound |

|---|---|---|

| Peppermint Oil | Menthol, Menthone | 10.99% |

| Chocolate Mint Oil | Menthol, 1,8-Cineole | 11.89% |

The presence of this compound not only enriches the composition but also enhances the therapeutic efficacy of these oils.

Medicinal Chemistry Implications

The unique structure and biological activities of this compound position it as a candidate for further research in medicinal chemistry. Its potential as a lead compound for developing new pharmaceuticals is supported by its diverse biological effects.

Case Study: Antifungal Applications

In a study evaluating natural antifungal compounds from Artemisia afra, this compound was highlighted for its effectiveness against A. flavus. The essential oil demonstrated a remarkable ability to inhibit fungal growth and aflatoxin production, indicating its potential as a natural fungicide .

特性

CAS番号 |

18968-23-5 |

|---|---|

分子式 |

C14H16O4 |

分子量 |

0 |

同義語 |

BICYCLO[4.1.0]HEPTANE,3,7,7-T |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。